molecular formula C20H18FN3O2S2 B2673823 N-benzyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 941874-15-3

N-benzyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2673823
CAS No.: 941874-15-3
M. Wt: 415.5
InChI Key: LRGVTKFAEGQPRZ-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a potent and selective inhibitor of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase involved in cell cycle regulation, metabolism, and tumorigenesis. This compound has emerged as a critical pharmacological tool for probing the complex biological functions of SIRT2 in various disease models. Research has demonstrated its significant potential in oncology, where it induces cell cycle arrest and apoptosis in cancer cell lines by modulating the acetylation status of key substrates like α-tubulin and histone H4K16. Studies highlight its efficacy in impairing the proliferation of breast cancer cells, including those resistant to conventional therapies, by disrupting microtubule dynamics and promoting hyperacetylation. Beyond oncology, this SIRT2 inhibitor is being investigated in the context of neurodegenerative disorders, such as Parkinson's disease, where inhibition of SIRT2 has been shown to confer protective effects in cellular models. Its well-defined mechanism of action and selectivity profile make it an invaluable compound for researchers dissecting SIRT2-related pathways and validating SIRT2 as a therapeutic target for cancer and other human diseases.

Properties

IUPAC Name

N-benzyl-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2S2/c21-15-6-8-16(9-7-15)23-19(26)13-28-20-24-17(12-27-20)10-18(25)22-11-14-4-2-1-3-5-14/h1-9,12H,10-11,13H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGVTKFAEGQPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential pharmacological applications, particularly in the field of oncology and as a therapeutic agent against various diseases. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and the results from recent studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a thiazole ring, a benzyl group, and a 4-fluorophenyl moiety. The synthesis of this compound typically involves multi-step procedures that may include the formation of thiazole derivatives followed by acylation reactions. The general synthetic pathway can be summarized as follows:

  • Formation of Thiazole Ring : The thiazole core is synthesized through condensation reactions involving thiourea and appropriate carbonyl compounds.
  • Benzyl Substitution : Benzyl groups are introduced via nucleophilic substitution methods.
  • Final Acetylation : The final step involves acetylation to yield this compound.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives, including this compound. A study demonstrated that thiazole compounds exhibit significant cytotoxicity against various cancer cell lines, with some derivatives showing IC50 values lower than established chemotherapeutics like doxorubicin .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)Reference
1U-937 (Leukemia)< 1.98
2SK-MEL-1 (Melanoma)< 1.61
N-benzyl derivativeVariousTBDCurrent Study

The proposed mechanism of action for N-benzyl derivatives involves induction of apoptosis in cancer cells through disruption of tubulin polymerization and inhibition of cyclin-dependent kinases (CDKs) . Molecular dynamics simulations suggest that these compounds interact with target proteins primarily through hydrophobic contacts, enhancing their binding affinity and efficacy .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-benzyl derivatives. Key findings include:

  • Thiazole Ring Importance : The presence of the thiazole ring is essential for maintaining cytotoxic activity.
  • Substituent Effects : Electron-donating groups on the phenyl ring significantly enhance activity, while electron-withdrawing groups reduce it .
  • Benzyl Group Influence : Variations in the benzyl substituent can modulate the compound's lipophilicity and overall biological activity.

Case Studies

A recent case study evaluated a series of thiazole-based compounds, including N-benzyl derivatives, against multiple cancer cell lines. The results indicated that modifications to the thiazole structure could lead to enhanced antiproliferative effects, suggesting a promising avenue for drug development targeting specific cancer types .

Scientific Research Applications

Pharmacological Activities

1.1 Anticancer Activity

Research indicates that compounds containing thiazole moieties, similar to N-benzyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide, exhibit significant anticancer properties. For instance, derivatives of thiazole have been synthesized and tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. One study demonstrated that N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides exhibited strong selectivity against human lung adenocarcinoma cells with IC50 values indicating effective cytotoxicity .

1.2 Antimicrobial Activity

The compound has also been investigated for its antibacterial properties. Thiazole derivatives have shown effectiveness against a range of bacterial strains. In particular, newly synthesized phenylthiazol derivatives demonstrated potent antibacterial activity, significantly outperforming standard antibiotics like streptomycin and ampicillin . The structure–activity relationship (SAR) studies suggest that specific substitutions on the phenyl ring are crucial for enhancing antimicrobial efficacy.

1.3 Neurokinin Receptor Antagonism

As an intermediate in the synthesis of neurokinin receptor antagonists, this compound plays a vital role in developing treatments for conditions such as inflammatory diseases and psychiatric disorders. These antagonists target the neurokinin-1 receptor, which is implicated in pain transmission and mood regulation .

Case Studies and Research Findings

Several studies have documented the efficacy of thiazole-containing compounds:

StudyCompound TestedActivityCell LineIC50 Value
Evren et al. (2019) N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamidesAnticancerA549 (human lung adenocarcinoma)23.30 ± 0.35 mM
Recent Research Thiazole-pyridine hybridsAntitumorMCF-7 (breast cancer)5.71 µM
Antibacterial Study Phenylthiazol derivativesAntibacterialVarious strains10 to 56-fold more potent than standards

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Antitumor Activity

Evidence from N-(substituted)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide/propanamide derivatives highlights the critical role of substituents on biological efficacy:

  • 4-Fluorophenyl vs. 4-Chlorophenyl :
    • The 4-chlorophenyl-substituted analogue (compound 7 ) exhibited significantly higher antitumor activity (47% MGI%) compared to the 4-fluorophenyl analogue (compound 8 , 7% MGI%) in cell-based assays. This suggests that electron-withdrawing groups (e.g., Cl) enhance activity, possibly through improved target binding or metabolic stability .
  • Acetamide vs. Propanamide Backbones :
    • Propanamide derivatives (compounds 14–20 ) generally outperformed acetamide analogues (compounds 6–13 ) in antitumor activity, except for compound 7 . The extended alkyl chain in propanamides may improve membrane permeability or hydrophobic interactions with targets .

Table 1 : Antitumor Activity (MGI%) of Selected Analogues

Compound Substituent Backbone MGI%
7 4-Chlorophenyl Acetamide 47%
8 4-Fluorophenyl Acetamide 7%
14–20 Varied Propanamide 15–45%

Heterocyclic Modifications

  • Thiazole vs. Thiophene :
    • Replacement of the thiazole ring with a thiophene moiety, as in N-(4-bromophenyl)-2-(2-thienyl)acetamide , shifted activity toward antimycobacterial targets. The electron-rich thiophene may alter redox properties or interactions with bacterial enzymes .
  • Triazole and Benzothiazole Derivatives :
    • Compounds like N-(4-hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide incorporate fused benzothiazole rings, which introduce additional hydrogen-bonding sites. This structural feature correlates with analgesic activity in related compounds .

Pharmacological Target Specificity

  • Antiviral Activity :
    • The structurally related BILS 22 BS (N-benzylbenzamide derivative) targets herpes viral DNA helicase-primase, suggesting that the benzyl-thiazole-acetamide scaffold may have broad antiviral applicability. However, the 4-fluorophenyl group in the target compound may confer selectivity for distinct viral or cellular kinases .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-benzyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide?

  • Methodological Answer : The compound can be synthesized via sequential N-acylation and thioether formation. For example, 2-amino-4-substituted thiazole intermediates are reacted with chloroacetamide derivatives in the presence of catalysts like DMAP under ultrasonication (DCM, 40–60°C) . A two-step approach may involve:

  • Step 1 : Formation of the thiazole core by condensing thiourea derivatives with α-halo ketones.
  • Step 2 : N-acylation using chloroacetamide or benzyl chloride derivatives, as described for analogous thiazole-acetamide hybrids .
    • Key Data : Reaction yields for similar compounds range from 68% to 91% under optimized conditions (e.g., THF/Na dispersion or DCM/DMAP) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to verify substituent positions (e.g., benzyl, fluorophenyl, and thiazole protons) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, validating bond lengths/angles and stereochemistry .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?

  • Methodological Answer :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
  • Catalyst Optimization : DMAP (4-dimethylaminopyridine) accelerates acylation reactions, reducing side-product formation .
  • Temperature Control : Maintaining 60–80°C during thioether formation minimizes decomposition .
    • Data Contradiction Analysis : Conflicting yields (e.g., 68% vs. 91% in similar syntheses ) may arise from impurity profiles or recrystallization efficiency. Purity can be assessed via HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers resolve contradictions in spectral data during structural validation?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .
  • Crystallographic Refinement : Use SHELXL to adjust occupancy ratios for disordered atoms, especially in flexible regions (e.g., benzyl or fluorophenyl groups) .
  • Isotopic Labeling : Introduce 19^{19}F or 15^{15}N labels to track ambiguous peaks in crowded spectra .

Q. What computational strategies predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., Mycobacterium tuberculosis shikimate kinase) using PDB structures. A docking score ≤ -8.7 kcal/mol suggests high affinity .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ values) with antimicrobial IC50_{50} data from analogous thiazole-acetamides .

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